N'-(methoxyacetyl)-3-nitrobenzohydrazide
Overview
Description
N'-(methoxyacetyl)-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C10H11N3O5 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.06987046 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibiotic and Antimicrobial Activity
- Preliminary studies on the antibiotic activity of new acylsemicarbazides and acylthiosemicarbazides indicated that derivatives with certain substituents showed good antibacterial and antifungal activities (Barbosa et al., 1990).
- Synthesis and in vitro antimicrobial evaluation of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides demonstrated that compounds with specific substituents on the phenyl ring exhibited significant antimicrobial activities (Kumar et al., 2011).
Corrosion Inhibition
- N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, were shown to effectively inhibit acidic corrosion of mild steel. Computational and experimental studies revealed that methoxy substituents enhance inhibition efficiency (Mishra et al., 2018).
Polymer and Materials Science
- o-Nitrobenzyl alcohol derivatives have been identified as versatile in polymer chemistry for altering polymer properties through irradiation, indicating significant utility in photodegradable hydrogels and other applications (Zhao et al., 2012).
Biocatalysis
- The bioelectrochemical reduction of nitrobenzene to aniline demonstrated efficient conversion using a microbial catalyzed cathode, highlighting a potential environmental remediation application (Wang et al., 2011).
Antibacterial Activity and Synthesis
- N'-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide were synthesized and shown to exhibit antimicrobial activity against Escherichia coli and Bacillus subtilis, providing insights into the design of novel antibacterial agents (Suzana et al., 2017).
Properties
IUPAC Name |
N'-(2-methoxyacetyl)-3-nitrobenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-18-6-9(14)11-12-10(15)7-3-2-4-8(5-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSLYGJAZJPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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